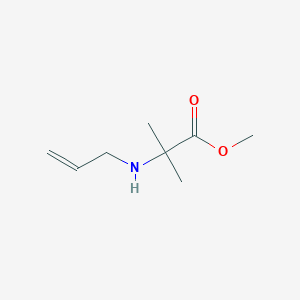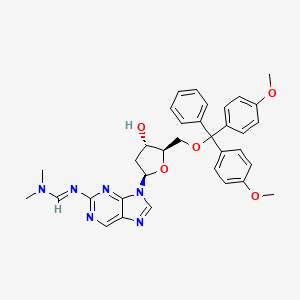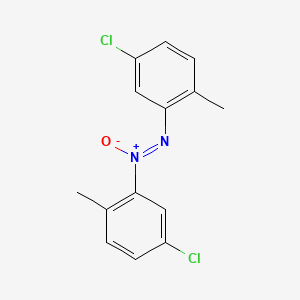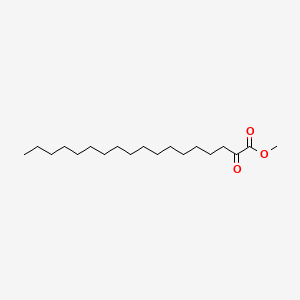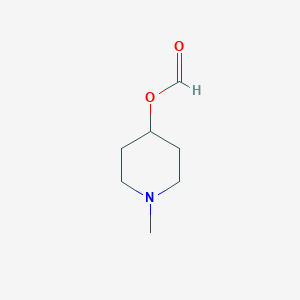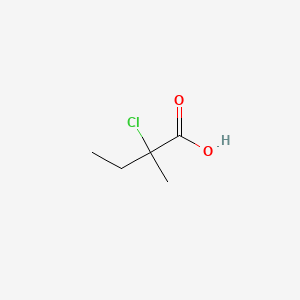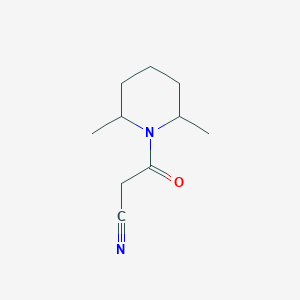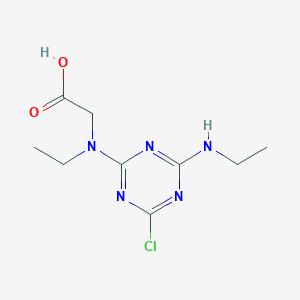![molecular formula C34H25N6Na3O11S3 B13804102 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt CAS No. 66214-51-5](/img/structure/B13804102.png)
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4'-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt is a complex organic compound. It is characterized by its multiple sulfonic acid groups, amino groups, and azo linkages. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves multiple steps. The process typically begins with the sulfonation of naphthalene to introduce sulfonic acid groups. This is followed by diazotization and coupling reactions to form the azo linkages. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity. The final product is usually isolated through filtration, washing, and drying processes.
化学反应分析
Types of Reactions
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and substituted naphthalenes. These products can have different properties and applications depending on their structure.
科学研究应用
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound can be used in staining techniques for microscopy.
Industry: The compound is used in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt involves its interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with positively charged molecules, while the azo linkages can participate in electron transfer reactions. These interactions can affect the stability and reactivity of the compound, influencing its behavior in different environments.
相似化合物的比较
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another naphthalenedisulfonic acid derivative with different substitution patterns.
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: A similar compound with an amino and hydroxy group in different positions.
5-Amino-2-naphthalenesulfonic acid: A simpler derivative with fewer functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4’-[(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt is unique due to its complex structure, which includes multiple sulfonic acid groups, amino groups, and azo linkages. This complexity gives it unique properties, such as high solubility in water, vibrant color, and the ability to form stable complexes with various molecules.
属性
CAS 编号 |
66214-51-5 |
|---|---|
分子式 |
C34H25N6Na3O11S3 |
分子量 |
858.8 g/mol |
IUPAC 名称 |
trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H28N6O11S3.3Na/c1-16-9-18(4-7-26(16)37-39-31-28(53(46,47)48)12-20-3-6-22(35)14-24(20)33(31)41)19-5-8-27(17(2)10-19)38-40-32-29(54(49,50)51)13-21-11-23(52(43,44)45)15-25(36)30(21)34(32)42;;;/h3-15,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI 键 |
BHSJRCQNCOQCIC-UHFFFAOYSA-K |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
